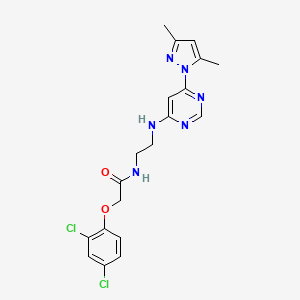

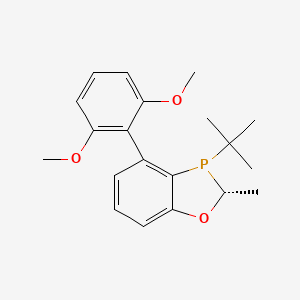

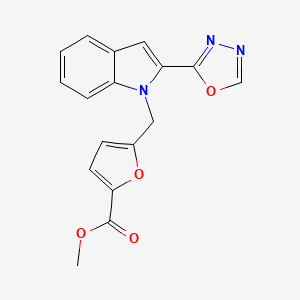

![molecular formula C21H15ClN2O3 B2384717 N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide CAS No. 883963-32-4](/img/structure/B2384717.png)

N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide, also known as CTK7A, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Applications

A derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, synthesized through Povarov cycloaddition reaction/N-furoylation processes, exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The structural characterization of this compound underscores its therapeutic relevance in treating various diseases, including cancer and infections caused by bacteria and fungi (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anti-inflammatory and Analgesic Effects

Another study highlighted the synthesis of quinoline attached-furan-2(3H)-ones, showing significant anti-inflammatory and antibacterial activities with reduced gastrointestinal toxicity and lipid peroxidation. These compounds, with their specific synthesis method, demonstrate potential as safer anti-inflammatory agents with less ulcerogenic risk compared to standard treatments, also showing promising antibacterial efficacy against Staphylococcus aureus and Escherichia coli (Alam et al., 2011).

Neuroinflammation Imaging

The compound has also been explored in the context of neuroinflammation imaging. A study on 11C-ER176, an analog of the prototypical agent 11C-(R)-PK11195, found it to have adequate sensitivity for imaging all three affinity genotypes in the human brain. This radioligand demonstrates potential for assessing neuroinflammation in various neurological disorders through positron emission tomography (PET) imaging, showcasing its utility in neuroscience research (Ikawa et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Another significant application involves the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. These compounds were found to be highly effective in inhibiting the tyrosinase enzyme, a key target in the treatment of disorders related to melanin synthesis, such as hyperpigmentation. The study demonstrated the compounds' potent inhibitory action, which surpasses that of kojic acid, a standard inhibitor, providing a promising approach for treating melanin-related conditions (Dige et al., 2019).

Propiedades

IUPAC Name |

N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-24-16-10-5-3-8-14(16)19(25)18(13-7-2-4-9-15(13)22)20(24)23-21(26)17-11-6-12-27-17/h2-12H,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOICAFYBALCKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

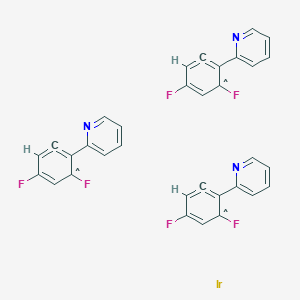

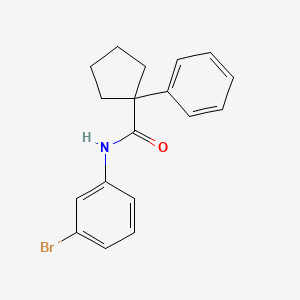

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

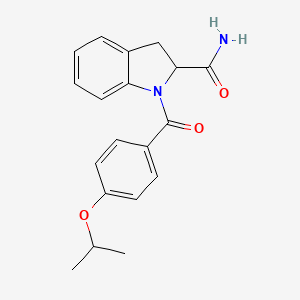

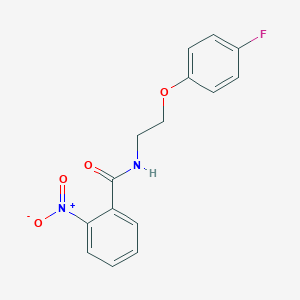

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

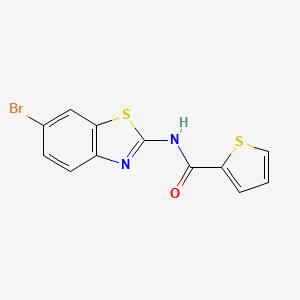

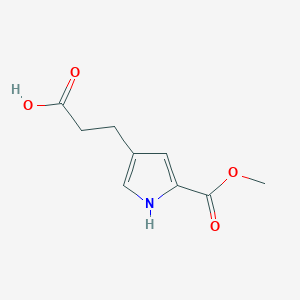

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)